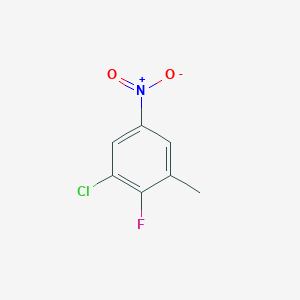
3-Chloro-2-fluoro-5-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-3-methyl-5-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO2 It is characterized by the presence of chloro, fluoro, methyl, and nitro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-methyl-5-nitrobenzene can be synthesized through various methods. One common approach involves the nitration of 1-chloro-2-fluoro-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods: In industrial settings, the production of 1-chloro-2-fluoro-3-methyl-5-nitrobenzene often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic aromatic substitution reactions. Common reactions include halogenation, nitration, and sulfonation.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The chloro and fluoro substituents can be displaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3).
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products:
Reduction: 1-Chloro-2-fluoro-3-methyl-5-aminobenzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2-fluoro-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3-methyl-5-nitrobenzene primarily involves its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
- 2-Fluoro-3-methyl-5-nitrobenzene
- 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
Uniqueness: 1-Chloro-2-fluoro-3-methyl-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups enhances its reactivity in nucleophilic substitution reactions, while the nitro group provides a site for reduction and further functionalization.
Properties
Molecular Formula |
C7H5ClFNO2 |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
1-chloro-2-fluoro-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |
InChI Key |
NIEPCJDPUXIBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















